molecular formula C9H7F2N3O B1418564 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 1155522-11-4

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B1418564
CAS No.: 1155522-11-4
M. Wt: 211.17 g/mol
InChI Key: LQEGRVSPFYNYAU-UHFFFAOYSA-N
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Description

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound with the molecular formula C9H7F2N3O and a molecular weight of 211.17 g/mol It is characterized by the presence of a difluoromethyl group attached to an oxadiazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of an appropriate hydrazide with a difluoromethylating agent under controlled conditions . The reaction conditions often require the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to the inhibition of specific enzymes or the activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
  • 3-[5-(Methyl)-1,2,4-oxadiazol-3-yl]aniline
  • 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline

Uniqueness

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and other applications where these properties are desirable .

Properties

IUPAC Name

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-7(11)9-13-8(14-15-9)5-2-1-3-6(12)4-5/h1-4,7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEGRVSPFYNYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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